2,4(3H,5H)-Pyrimidinedione, 5,6-diamino-

Beschreibung

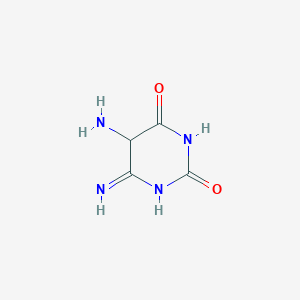

The compound 2,4(3H,5H)-Pyrimidinedione, 5,6-diamino- (IUPAC name: 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) is a pyrimidine derivative characterized by a 2,4-pyrimidinedione core substituted with amino groups at positions 5 and 6 and methyl groups at positions 1 and 2. It serves as a critical intermediate in organic synthesis, particularly for constructing indolyl-pyrimidine derivatives with antimicrobial and antioxidant activities . Its molecular formula is C₆H₁₀N₄O₂, with an average molecular mass of 194.18 g/mol (derived from and ).

The 5,6-diamino substitution enhances its reactivity, making it a versatile precursor for nucleophilic substitutions and cyclization reactions. Its structural features are pivotal in biochemical pathways, such as riboflavin biosynthesis, where related pyrimidinediones participate in flavin cofactor synthesis .

Eigenschaften

Molekularformel |

C4H6N4O2 |

|---|---|

Molekulargewicht |

142.12 g/mol |

IUPAC-Name |

5-amino-6-imino-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h1H,5H2,(H3,6,7,8,9,10) |

InChI-Schlüssel |

BYNOBVYBGLAZDE-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(=N)NC(=O)NC1=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traditional Synthetic Routes

Nitrosation-Reduction Pathway

The most established route for preparing 5,6-diaminouracil involves a two-step nitrosation-reduction sequence. This method begins with 6-aminouracil, which undergoes nitrosation followed by reduction of the nitroso group.

Nitrosation of 6-Aminouracil

The synthesis begins with the preparation of 5-nitroso-6-aminouracil:

- 6-Aminouracil is suspended in a mixture of methanol and acetic acid (1:1).

- Sodium nitrite solution in water is added dropwise to the suspension over 20 minutes.

- The reaction is stirred at room temperature for 3 hours, resulting in a violet solution.

- The precipitate is filtered to obtain 5-nitroso-6-aminouracil.

Reduction of Nitroso Group

The subsequent reduction of the nitroso group can be accomplished through several methods:

Catalytic Hydrogenation : The nitroso group of 5-nitroso-6-amino-uracil is catalytically hydrogenated using an inorganic base as reaction medium. This method is reported to yield 5,6-diamino-uracil with high purity and yield.

Sodium Hydrosulfite Reduction : A detailed procedure involves:

- Transfer of moist 5-nitroso compound to a flask with warm water (50°C)

- Addition of sodium hydrosulfite

- Filtration of the resulting diaminouracil bisulfite

- Treatment with concentrated hydrochloric acid

- Heating on a steam bath for 1 hour

- Filtration and washing with acetone to obtain diaminouracil hydrochloride.

Raney Nickel Reduction : Hydrogenation using Raney Nickel in ethanol at room temperature and atmospheric pressure (1 atm) for 3 hours. This method is particularly suitable for N-substituted derivatives.

From Uracil Precursors

Another traditional approach involves the synthesis of 5,6-diaminouracil from basic uracil precursors:

Using Cyanoacetic Acid Derivatives

A comprehensive procedure includes:

- In a three-necked flask equipped with a reflux condenser and stirrer, combine absolute ethanol, sodium, ethyl cyanoacetate, and urea.

- Heat the mixture under reflux for 4 hours.

- Add hot water (80°C), heat the stirred mixture at 80°C for 15 minutes, then neutralize with glacial acetic acid.

- Add additional glacial acetic acid followed by sodium nitrite solution.

- Filter the nitroso compound and wash with ice water.

- Reduce as described in the nitrosation-reduction pathway.

Thiourea Variant for Mercapto Derivatives

For preparing 5,6-diamino-2-mercapto pyrimidine-4-ol hydrochloride, a similar procedure is followed, but thiourea is used instead of urea, resulting in the inclusion of a mercapto group at position 2.

Modern Preparation Methods

Optimized Coupling Reactions

Modern approaches have focused on improving reaction efficiency and product yields through optimized coupling methodologies.

COMU-Mediated Synthesis

A recent advancement involves the use of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as a coupling reagent for the preparation of 6-amino-5-carboxamidouracils, which are precursors to 5,6-diaminouracil:

- Dissolve carboxylic acid and COMU in a minimum amount of DMF.

- Add a mixture of diaminouracil and DIPEA (N,N-diisopropylethylamine) in DMF dropwise.

- Stir for 5-10 minutes at room temperature.

- Add water to precipitate the product, filter, and wash with water.

This method offers substantial advantages:

- Reduced reaction time (5-10 minutes compared to traditional 16 hours)

- Higher yields (>80% in most cases)

- Simplified purification through precipitation

- Compatibility with various substituted 5,6-diaminouracil derivatives.

Comparative Efficiency of Coupling Methods

Table 1 compares different coupling methods for the preparation of 5,6-diaminouracil derivatives:

| Method | Coupling Agent | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| COMU | COMU reagent | 5-10 min | >80% | Fast, high yield, simple workup | Requires DMF solvent |

| EDC-HCl | EDC-HCl | 16 h | 45-65% | Mild conditions | Long reaction time, tedious purification |

| Acid Chloride | SOCl₂ or (COCl)₂ | >16 h (2 steps) | ~65% | Robust for scale-up | Additional step, hazardous reagents, moderate yield |

| Orthoester | Trialkyl orthoesters | Variable | 60-85% | Direct xanthine formation | Limited availability of orthoesters |

One-Pot Synthesis Strategies

One-pot methodologies have been developed to streamline the synthesis process:

Six-Step One-Pot Procedure

A comprehensive one-pot procedure for preparing N-substituted 5,6-diaminouracil:

- React N-ε-nitrobenzyl-N'-ρ-propylurea with cyanoacetic acid in Ac₂O at 50°C for 20 hours.

- Concentrate and dissolve the residue in EtOAc, wash with NaHCO₃ and brine.

- Add sodium to the solution and heat to 40-45°C for 1 hour.

- Concentrate to precipitate N1-ρ-nitrobenzyl-N3-ρ-propyl-6-aminouracil.

- Hydrogenate with PtO₂ in EtOH at room temperature.

- For N-acetylation, dissolve in pyridine, cool to 0°C, add Ac₂O, and stir for 2 hours.

Aldehyde-Based Method

For preparing 8-substituted xanthines from 5,6-diaminouracil:

- Stir 5,6-diamino-1,3-disubstituted uracil in ethanol with an appropriate aldehyde until completion of imine formation (monitored by TLC).

- Filter to obtain the Schiff base.

- Dissolve in acetonitrile, treat with m-CPBA, and stir at room temperature.

- Filter the precipitated products to obtain pure xanthines.

Specialized Methods for Derivatives

Preparation of Substituted 5,6-Diaminouracils

N-Substituted Derivatives

For N-substituted 5,6-diaminouracils, several approaches have been documented:

For 5,6-Diamino-1,3-dimethyluracil :

- Cyclization of cyanoacetylmethylurea followed by nitrosation and reduction

- The nitrosation typically uses nitric acid, and reduction employs catalytic hydrogenation.

For 5,6-Diamino-1-(2-chlorobenzyl)uracil :

Hydrazinyl Derivatives

For preparing 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones, which are related derivatives:

Regioselective Modification Methods

Halogen-Magnesium Exchange

For regioselective preparation of 5,6-disubstituted uracils:

- Use an improved bromine/magnesium exchange of 5-bromo-6-halo-2,4-dimethoxypyrimidine.

- Using one equivalent of magnesium reagent gives regioselective substitution at position 5.

- Reaction with various electrophiles (aldehydes, acyl chlorides, allyl and benzyl bromide, TMSCl, TsCN) produces 6-halo-5-substituted-2,4-dimethoxypyrimidines with good yields (70-91%).

- Access to 5,6-substituted uracils is possible in two successive steps (69-81%).

Position-Selective Functionalization

Table 2 summarizes methods for regioselective functionalization of uracil to obtain 5,6-diaminouracil:

| Position | Method | Reagents | Yield (%) | Product |

|---|---|---|---|---|

| 5-Position | Nitrosation | NaNO₂, AcOH | 75-95% | 5-Nitroso-6-aminouracil |

| 5-Position | Br/Mg Exchange | Mg reagent, Electrophiles | 70-91% | 5-Substituted-6-halopyrimidines |

| 6-Position | Amination | NH₃, Catalyst | 65-75% | 6-Aminouracil |

| 5,6-Position | Sequential | Nitrosation + Reduction | 70-90% | 5,6-Diaminouracil |

Analytical Characterization

Spectroscopic Properties

The successful preparation of 5,6-diaminouracil can be confirmed through various spectroscopic techniques:

IR Spectroscopy

The IR spectrum of 5,6-diaminouracil shows characteristic peaks:

- NH stretching vibrations (3300-3500 cm⁻¹)

- Carbonyl stretching (1700-1750 cm⁻¹)

- New peaks corresponding to the amino groups.

NMR Spectroscopy

¹H NMR data typically shows:

- Exchangeable signals for the amino protons (5-NH₂ and 6-NH₂)

- Signals for the NH protons of the pyrimidine ring

- For N-substituted derivatives, additional signals for the substituents

¹³C NMR data confirms the structure through:

Comparative Analysis of Preparation Methods

Efficiency Metrics

Table 3 provides a comprehensive comparison of different preparation methods based on key efficiency metrics:

| Method | Starting Material | Reaction Steps | Overall Yield (%) | Reaction Time | Scale-up Potential | Environmental Impact |

|---|---|---|---|---|---|---|

| Nitrosation-Reduction | 6-Aminouracil | 2 | 70-85% | 3-6 h | High | Moderate (uses NaNO₂) |

| Cyanoacetic Acid Route | Ethyl cyanoacetate + Urea | 3-4 | 65-75% | 8-12 h | High | Low-Moderate |

| COMU Coupling | Diaminouracil precursors | 1 | >80% | 5-10 min | Moderate | Low (efficient) |

| One-Pot Six-Step | N-substituted urea | 6 | 60-70% | 24-30 h | Low | High (multiple reagents) |

| Br/Mg Exchange | Halogenated pyrimidines | 2-3 | 69-81% | 4-8 h | Low | Moderate (organometallics) |

Scalability Considerations

For industrial-scale production of 5,6-diaminouracil:

Preferred Method : The nitrosation-reduction pathway offers the best combination of yield, simplicity, and scalability. Using sodium hydrosulfite as the reducing agent provides a cost-effective approach.

Modern Alternative : The COMU coupling method shows promise for specialized derivatives, with reaction times of only 5-10 minutes and yields exceeding 80%.

Avoided Procedures : Methods involving organometallic reagents (Br/Mg exchange) or multiple steps have limited scalability due to complexity and cost considerations.

Specialized Applications in Synthetic Pathways

As Precursors for Bioactive Compounds

5,6-Diaminouracil serves as a key intermediate in the synthesis of various bioactive heterocycles:

Xanthine Synthesis

Several routes for converting 5,6-diaminouracil to xanthines have been documented:

Carboxylic Acid Route : Condensation with carboxylic acids using coupling reagents like EDC-HCl or COMU.

Aldehyde Route : Reaction with aldehydes to form Schiff bases, followed by oxidative cyclization.

Orthoester Method : Direct reaction with trialkyl orthoesters to afford xanthines.

Pyrido[2,3-d]pyrimidine Synthesis

Preparing pyrido[2,3-d]pyrimidines involves:

- Heating 3-(Aryl)-1-(thiophen-2-yl)prop-2-en-1-ones with 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one in DMF.

- Reacting the resulting product with hydrazine hydrate to obtain 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones.

- Further condensation with aromatic aldehydes to yield arylidene hydrazinyl derivatives.

Recent Innovations

Recent advancements have focused on improving the efficiency and selectivity of 5,6-diaminouracil preparation:

Microwave-Assisted Synthesis : Reduces reaction times and improves yields for various steps in the synthetic pathway.

Solid-Phase Synthetic Strategies : Developed for uracil and 6-methyluracils bonded to different heterocycles through N1 or N3, with yields of 41-75% and purity of 64-96%.

Fluorous Synthesis : Using tagged esters for the preparation of fluorinated uracil derivatives, offering advantages in purification through fluorous solid-phase extraction.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5,6-Diamino-3,5-dihydropyrimidin-2,4-dion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxoderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydropyrimidinderivaten führen.

Substitution: Die Aminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Pyrimidine führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Alkylhalogenide für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylformamid .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Pyrimidine, Oxoderivate und Dihydropyrimidinderivate, die vielfältige Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft haben können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5,6-Diamino-3,5-dihydropyrimidin-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. So kann es beispielsweise Enzyme hemmen, die an der Nukleotidsynthese beteiligt sind, wodurch die DNA-Replikation und Zellteilung beeinflusst werden. Dies macht es zu einem potenziellen Kandidaten für die Krebs- und antimikrobielle Therapie.

Wirkmechanismus

The mechanism of action of 5,6-diamino-3,5-dihydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell division. This makes it a potential candidate for anticancer and antimicrobial therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidinedione Derivatives

Structural and Functional Analogues

Table 1: Structural Comparison of Key Pyrimidinediones

Physicochemical Properties

- Solubility: The methyl and isobutyl substituents in analogues like 5,6-diamino-1-isobutyl-3-methylpyrimidinedione () enhance lipophilicity compared to the hydrophilic ArPP ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.